molecular formula C9H8ClN3 B12822888 2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride

2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride

Cat. No.: B12822888
M. Wt: 193.63 g/mol
InChI Key: JVOJSSSQLXTSEP-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride typically involves the reaction of benzimidazole derivatives with appropriate reagents. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in anhydrous dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the reaction mixture for several hours.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding substituted products.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

  • Substituted benzimidazole derivatives
  • Oxidized or reduced benzimidazole compounds
  • Condensation products such as imines

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
  • 2-(1H-Benzo[d]imidazol-2-yl)acetate
  • 2-(1H-Benzo[d]imidazol-2-yl)acetone

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride is unique due to its specific functional group, which allows it to undergo a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanimidoyl chloride

InChI

InChI=1S/C9H8ClN3/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4,11H,5H2,(H,12,13)

InChI Key

JVOJSSSQLXTSEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=N)Cl

Origin of Product

United States

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